molecular formula C25H21NO6 B4104807 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE

4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE

Cat. No.: B4104807
M. Wt: 431.4 g/mol
InChI Key: QCVIRJQIFSJLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE is a complex organic compound characterized by the presence of multiple aromatic rings and a four-membered azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of 1,3-benzodioxole derivatives, followed by their coupling with 2-methylphenoxy compounds. The final step often involves the formation of the azetidinone ring through cyclization reactions, which may require specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic rings and azetidinone core can be utilized in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chlorophenoxy)-2-azetidinone
  • 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenoxy)-2-azetidinone

Uniqueness

4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenoxy ring, leading to variations in their properties and applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-15-4-2-3-5-18(15)32-24-23(17-7-9-20-22(11-17)31-14-29-20)26(25(24)27)12-16-6-8-19-21(10-16)30-13-28-19/h2-11,23-24H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVIRJQIFSJLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(N(C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE
Reactant of Route 2
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE
Reactant of Route 3
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE
Reactant of Route 4
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE
Reactant of Route 5
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE
Reactant of Route 6
Reactant of Route 6
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPHENOXY)AZETIDIN-2-ONE

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